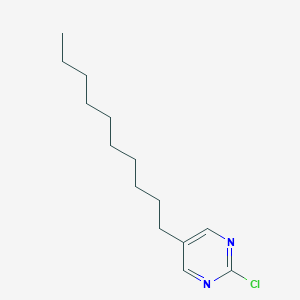

2-Chloro-5-decylpyrimidine

Description

Properties

IUPAC Name |

2-chloro-5-decylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23ClN2/c1-2-3-4-5-6-7-8-9-10-13-11-16-14(15)17-12-13/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRSECCCAXFYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622412 | |

| Record name | 2-Chloro-5-decylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170434-06-7 | |

| Record name | 2-Chloro-5-decylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-decylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-decylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of a reactive chlorine atom at the 2-position and a lipophilic decyl group at the 5-position provides a versatile scaffold for further synthetic modification. This technical guide offers a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed experimental protocols for its synthesis and characterization, and discusses its potential biological relevance in the context of related pyrimidine derivatives.

Core Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions due to the limited availability of experimental studies on this specific molecule. The following table summarizes these key properties.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₄H₂₃ClN₂ | --- | [1] |

| Molecular Weight | 254.8 g/mol | --- | [2] |

| CAS Number | 170434-06-7 | --- | [2] |

| Boiling Point | 368.8 ± 11.0 °C | Predicted | [2] |

| Density | 1.008 ± 0.06 g/cm³ | Predicted | [2] |

| pKa | -1.05 ± 0.22 | Predicted | [2] |

| LogP (XlogP) | 6.3 | Predicted | [1] |

| Monoisotopic Mass | 254.15498 Da | Predicted | [1] |

Synthesis and Characterization

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from a suitable precursor, which is then chlorinated.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

2.2.1. Step 1: Chlorination of 5-Decyluracil

This protocol is adapted from general methods for the chlorination of uracil derivatives.[4][5]

-

Reagents and Equipment : 5-decyluracil, phosphorus oxychloride (POCl₃), an organic base (e.g., N,N-dimethylaniline), round-bottom flask, reflux condenser, heating mantle, and a system for working under anhydrous conditions.

-

Procedure : In a dry round-bottom flask, add 5-decyluracil and an excess of phosphorus oxychloride.

-

Slowly add a catalytic amount of N,N-dimethylaniline to the mixture.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

After completion, cool the mixture to room temperature and carefully quench by pouring it into ice-cold water.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-decylpyrimidine.

2.2.2. Step 2: Selective Dechlorination

This procedure is based on the selective reduction of dichloropyrimidines.[3]

-

Reagents and Equipment : 2,4-dichloro-5-decylpyrimidine, zinc dust, a weak acid (e.g., acetic acid or ammonium chloride), a suitable solvent (e.g., water or ethanol), round-bottom flask, reflux condenser.

-

Procedure : Suspend the crude 2,4-dichloro-5-decylpyrimidine in water or ethanol.

-

Add an excess of activated zinc dust and a weak acid to the suspension.

-

Heat the mixture to reflux for 7-15 hours, monitoring by TLC until the starting material is consumed.[4]

-

Cool the reaction mixture to room temperature and filter to remove the excess zinc and other solids.

-

Extract the filtrate with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain pure this compound.

Characterization Protocols

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The ¹H NMR would be expected to show characteristic signals for the pyrimidine ring protons, as well as signals corresponding to the decyl chain.[5]

-

Mass Spectrometry (MS) : To confirm the molecular weight, with an expected [M+H]⁺ peak around m/z 255.16.[1]

-

Infrared (IR) Spectroscopy : To identify characteristic functional group vibrations.

-

Melting Point Determination : The melting point provides an indication of purity. This can be determined using a standard melting point apparatus.[6]

-

Solubility Assessment : Solubility can be determined by adding incremental amounts of the compound to a known volume of solvent (e.g., water, ethanol, DMSO) at a controlled temperature until saturation is reached.[7]

Potential Biological Activity and Signaling Pathways

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[8][9] The 2-chloropyrimidine moiety, in particular, is a versatile intermediate for the synthesis of compounds that can act as kinase inhibitors, which are crucial regulators of cellular signaling pathways.[10]

While the specific biological targets of this compound are unknown, a hypothetical mechanism of action could involve the inhibition of a protein kinase, a common target for pyrimidine-based drugs.

References

- 1. PubChemLite - this compound (C14H23ClN2) [pubchemlite.lcsb.uni.lu]

- 2. 2-CHLORO-5-N-DECYLPYRIMIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]

- 5. japsonline.com [japsonline.com]

- 6. benchchem.com [benchchem.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. ossila.com [ossila.com]

- 10. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-5-decylpyrimidine: Unraveling the Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrimidines are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, playing a crucial role in the development of novel therapeutics. This guide focuses on the potential mechanism of action of 2-Chloro-5-decylpyrimidine, a derivative that holds promise for further investigation. While direct studies on this specific molecule are not extensively available in the public domain, this paper aims to provide a comprehensive overview of the likely mechanisms by drawing parallels with structurally similar and well-researched pyrimidine analogs. We will explore potential cellular targets, downstream signaling pathways, and relevant experimental methodologies for future research.

Introduction to Substituted Pyrimidines

The pyrimidine scaffold is a fundamental building block in numerous biologically significant molecules, including nucleic acids and various coenzymes. Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities. Modifications at the 2, 4, and 5 positions of the pyrimidine ring have been particularly fruitful in generating compounds with potent anticancer, antiviral, and antimicrobial properties. The presence of a chloro group at the 2-position and a long alkyl (decyl) chain at the 5-position of this compound suggests a lipophilic nature, which may facilitate membrane permeability and interaction with intracellular targets.

Postulated Mechanisms of Action

Based on the known biological activities of analogous 2-chloro- and 5-alkyl-substituted pyrimidines, several potential mechanisms of action for this compound can be hypothesized.

Inhibition of Cellular Proliferation (Anticancer Activity)

A significant number of substituted pyrimidine derivatives have demonstrated potent anticancer activity. For instance, various 2,4,5-substituted pyrimidines have shown inhibitory effects against cancer cell lines.[1] The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the primary targets for pyrimidine-based anticancer agents is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 can block angiogenesis, a critical process for tumor growth and metastasis. Pyrimidine-5-carbonitrile derivatives, for example, have been identified as potential VEGFR-2 inhibitors.[2]

Potential Signaling Pathway:

The following diagram illustrates the potential inhibitory effect of this compound on the VEGFR-2 signaling pathway.

Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound.

Antiviral Activity

Certain substituted pyrimidines have been identified as potent antiviral agents. A notable example is 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU), which selectively inhibits the replication of herpes simplex virus type 1 (HSV-1).[3] The mechanism of action for such compounds typically involves preferential phosphorylation by viral kinases, followed by the inhibition of viral DNA polymerase.[3]

Hypothesized Antiviral Workflow:

The following workflow outlines a potential mechanism for the antiviral activity of a pyrimidine derivative like this compound.

Caption: Hypothesized workflow for the antiviral action of this compound.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of well-defined experiments are required.

In Vitro Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound against various cancer cell lines.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., BEL-7402, a human hepatocellular carcinoma line) in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

-

Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of this compound for a specified duration (e.g., 48-72 hours).

-

Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assays

Objective: To assess the inhibitory activity of this compound against specific kinases, such as VEGFR-2.

Protocol:

-

Enzyme and Substrate Preparation: Obtain recombinant human VEGFR-2 and a suitable substrate.

-

Inhibition Assay: Perform the kinase assay in the presence of varying concentrations of this compound and a standard inhibitor (e.g., Sorafenib).[2]

-

Detection: Measure the kinase activity, typically through the quantification of phosphorylated substrate using methods like ELISA or radiometric assays.

-

Data Analysis: Determine the IC50 value for kinase inhibition.

Molecular Docking Studies

Objective: To predict the binding mode of this compound to its potential target protein (e.g., VEGFR-2).

Protocol:

-

Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) and prepare the 3D structure of this compound.

-

Docking Simulation: Use molecular docking software to predict the binding affinity and interaction patterns between the compound and the active site of the protein.

-

Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is not available, the following table summarizes the activity of structurally related pyrimidine derivatives against cancer cell lines.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 2,4,5-substituted pyrimidines | BEL-7402 (human hepatocellular carcinoma) | < 0.10 | [1] |

| Pyrimidine-5-carbonitrile derivatives | HCT-116 (colon cancer) | 1.14 - 10.33 | [2] |

| Pyrimidine-5-carbonitrile derivatives | MCF-7 (breast cancer) | 1.54 - 10.33 | [2] |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related substituted pyrimidines, it is plausible that this compound may exert its biological effects through the inhibition of key cellular targets such as protein kinases or viral enzymes. The experimental protocols outlined in this guide provide a clear roadmap for future investigations to elucidate the precise mechanism of action, determine its therapeutic potential, and pave the way for further drug development efforts. The lipophilic decyl group may enhance cell membrane permeability and target engagement, a hypothesis that warrants experimental validation. Further synthesis and biological evaluation of a series of 2-chloro-5-alkylpyrimidine derivatives could also provide valuable structure-activity relationship data.

References

- 1. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Mechanism of action of 5-(2-chloroethyl)-2'-deoxyuridine, a selective inhibitor of herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-5-decylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Chloro-5-decylpyrimidine. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document compiles predicted data based on the known spectroscopic characteristics of structurally related compounds, including 2-chloropyrimidine and various 5-alkylpyrimidines. This guide also outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that are broadly applicable to the analysis of organic compounds of this nature.

Predicted Spectroscopic Data

The following tables summarize the anticipated NMR, IR, and MS data for this compound. These predictions are derived from the analysis of its constituent structural motifs: the 2-chloropyrimidine ring and the C-5-attached decyl chain.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4, H-6 (pyrimidine ring) | 8.5 - 8.8 | Singlet (or narrow doublet) | - |

| α-CH₂ (decyl chain) | 2.5 - 2.8 | Triplet | ~7-8 |

| β-CH₂ (decyl chain) | 1.5 - 1.7 | Quintet | ~7-8 |

| -(CH₂)₇- (decyl chain) | 1.2 - 1.4 | Multiplet | - |

| Terminal CH₃ (decyl chain) | 0.8 - 0.9 | Triplet | ~7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (pyrimidine ring) | 160 - 163 |

| C-4, C-6 (pyrimidine ring) | 157 - 159 |

| C-5 (pyrimidine ring) | 130 - 135 |

| α-CH₂ (decyl chain) | 30 - 35 |

| β-CH₂ to terminal CH₃ (decyl chain) | 22 - 32 (multiple signals) |

| Terminal CH₃ (decyl chain) | ~14 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| C-H (pyrimidine ring) | 3000 - 3100 | Stretching |

| C-H (alkyl chain) | 2850 - 2960 | Stretching |

| C=N (pyrimidine ring) | 1550 - 1600 | Stretching |

| C=C (pyrimidine ring) | 1400 - 1500 | Stretching |

| C-Cl | 700 - 800 | Stretching |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 254.15 | Molecular ion (for ³⁵Cl) |

| [M+2]⁺ | 256.15 | Isotope peak for ³⁷Cl (approx. 1/3 intensity of [M]⁺) |

| [M+H]⁺ | 255.16 | Protonated molecule |

| [M+Na]⁺ | 277.14 | Sodium adduct |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments and through-bond connectivity.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable.[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a standard probe, operating at a field strength of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid/Oil: If the compound is a liquid or oil, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) to a fine powder and press it into a translucent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer and collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a gas chromatography (GC-MS) interface or a direct insertion probe. For less volatile compounds, techniques like electrospray ionization (ESI) can be used with a liquid chromatograph (LC-MS).

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.[2][3][4] This "hard" ionization technique is useful for obtaining a fingerprint fragmentation pattern.[2][3]

-

Electrospray Ionization (ESI): The sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed. This is a "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ with minimal fragmentation.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. The presence of chlorine will be indicated by a characteristic M+2 isotope peak with an intensity of approximately one-third that of the molecular ion peak.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Structural Elucidation of 2-Chloro-5-decylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Chloro-5-decylpyrimidine. The document outlines the analytical methodologies and data interpretation required to confirm the chemical structure of this compound. All data presented herein is a combination of predicted values and representative data from closely related analogs, compiled to offer a robust framework for researchers.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₄H₂₃ClN₂ and a monoisotopic mass of 254.15 g/mol . The structure consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a decyl group at the 5-position.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.45 | s | 2H | H-4, H-6 (Pyrimidine ring protons) |

| 2.58 | t, J = 7.7 Hz | 2H | -CH₂- (alpha to pyrimidine) |

| 1.62 | p, J = 7.5 Hz | 2H | -CH₂- (beta to pyrimidine) |

| 1.26 | m | 14H | -(CH₂)₇- (decyl chain) |

| 0.88 | t, J = 7.0 Hz | 3H | -CH₃ (terminal methyl) |

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 161.5 | C-2 (C-Cl) |

| 157.0 | C-4, C-6 |

| 133.8 | C-5 |

| 32.0 | -CH₂- (alpha to pyrimidine) |

| 31.9 | -(CH₂)ₙ- |

| 29.6 | -(CH₂)ₙ- |

| 29.5 | -(CH₂)ₙ- |

| 29.3 | -(CH₂)ₙ- |

| 28.5 | -(CH₂)ₙ- |

| 22.7 | -CH₂- (penultimate) |

| 14.1 | -CH₃ (terminal methyl) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 255.1623 |

| [M+Na]⁺ | 277.1442 |

| [M]⁺ | 254.1549 |

The mass spectrum would be expected to show a characteristic isotopic pattern for the presence of a single chlorine atom (M⁺ and M+2 peaks with an approximate 3:1 ratio).

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2850 | Strong | C-H stretch (alkane) |

| 1575 | Medium | C=N stretch (pyrimidine ring) |

| 1465 | Medium | C-H bend (alkane) |

| 1420 | Medium | C=C stretch (pyrimidine ring) |

| 840 | Strong | C-Cl stretch |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments.

Synthesis of this compound (Hypothetical)

A potential synthetic route could involve a Suzuki or a similar cross-coupling reaction. For instance, coupling 2,5-dichloropyrimidine with a decylboronic acid derivative in the presence of a palladium catalyst.

-

Reaction Setup: To a solution of 2,5-dichloropyrimidine (1.0 eq) and decylboronic acid pinacol ester (1.2 eq) in a 2:1 mixture of dioxane and water is added potassium carbonate (3.0 eq). The mixture is degassed with argon for 20 minutes.

-

Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 90°C under an argon atmosphere.

-

Workup and Purification: After completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

Data Acquisition: ¹H NMR spectra are acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second. ¹³C NMR spectra are acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

Mass Spectrometry

-

Instrumentation: High-resolution mass spectra are obtained using an Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Infusion: The sample is dissolved in methanol at a concentration of 1 mg/mL and infused into the ESI source at a flow rate of 5 µL/min.

-

Data Acquisition: Spectra are acquired in positive ion mode over a mass range of m/z 100-500.

Infrared Spectroscopy

-

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the neat, purified compound is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

Visualization of the Elucidation Workflow

The logical process for the structural elucidation of this compound can be visualized as follows:

Caption: Logical workflow for the structural elucidation of this compound.

An In-depth Technical Guide to 2-Chloro-5-decylpyrimidine: Synthesis, Properties, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific discovery and historical development of 2-Chloro-5-decylpyrimidine is limited. This guide provides a comprehensive overview based on established synthetic methodologies for analogous 2-chloro-5-substituted pyrimidines and available data for the target compound.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its derivatives are known to exhibit a wide range of therapeutic properties, such as anticancer, antiviral, anti-inflammatory, and antibacterial activities.[1] The electron-deficient nature of the pyrimidine ring makes it a versatile platform for synthetic modification.

This compound (CAS No. 170434-06-7) is a derivative of this important class of heterocycles. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic aromatic substitution, making it a valuable intermediate for the synthesis of more complex molecules. The decyl group at the 5-position imparts significant lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

This technical guide will detail the probable synthetic routes to this compound, present its known and predicted physicochemical properties in comparison to related analogues, and explore its potential applications in drug discovery and development.

Physicochemical Properties

While experimental data for this compound is scarce, some of its properties have been predicted and are available from chemical suppliers. A comparison with its shorter-chain analogues, 2-chloro-5-methylpyrimidine and 2-chloro-5-pentylpyrimidine, is presented in Table 1.

Table 1: Physicochemical Properties of 2-Chloro-5-alkylpyrimidines

| Property | This compound | 2-Chloro-5-pentylpyrimidine | 2-Chloro-5-methylpyrimidine |

| CAS Number | 170434-06-7[2][3] | 154466-62-3[4] | 22536-61-4[5] |

| Molecular Formula | C₁₄H₂₃ClN₂[2] | C₉H₁₃ClN₂[4] | C₅H₅ClN₂[5] |

| Molecular Weight | 254.8 g/mol [2] | 184.66 g/mol [4] | 128.56 g/mol [5] |

| Boiling Point | 368.8 ± 11.0 °C (Predicted)[2] | Not Available | 239.2 ± 9.0 °C (Predicted)[5] |

| Density | 1.008 ± 0.06 g/cm³ (Predicted)[2] | Not Available | 1.234 ± 0.06 g/cm³ (Predicted)[5] |

| pKa | -1.05 ± 0.22 (Predicted)[2] | Not Available | -1.03 ± 0.22 (Predicted)[5] |

| Melting Point | Not Available | Not Available | 89-92 °C[5] |

Synthesis of this compound

While a specific, documented synthesis for this compound is not readily found in the literature, its preparation can be inferred from established methods for similar 2-chloro-5-substituted pyrimidines. A common and versatile approach is the Suzuki or Negishi cross-coupling reaction, which involves coupling a 2,5-dihalopyrimidine with an appropriate organometallic reagent. An alternative route involves the direct chlorination of a 5-decyl-2-hydroxypyrimidine precursor.

A plausible synthetic route to 2-chloro-5-alkylpyrimidines involves the chlorination of a 5-alkyluracil or 5-alkyl-2-hydroxypyrimidine. This is a common method for introducing a chlorine atom at the 2-position of the pyrimidine ring.

Caption: General synthesis of 2-chloro-5-alkylpyrimidines.

The following are generalized protocols for the synthesis of 2-chloro-5-alkylpyrimidines, adapted from methodologies reported for analogous compounds.[5][6]

Step 1: Synthesis of 2,4-Dichloro-5-alkylpyrimidine from 5-Alkyluracil

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-alkyluracil (1.0 eq).

-

Chlorination: Add phosphorus oxychloride (POCl₃, 5-10 eq) and an organic base such as N,N-dimethylaniline or triethylamine (3-7 eq).

-

Heating: Heat the mixture to reflux (approximately 105-110 °C) for 2-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-alkylpyrimidine, which can be used in the next step without further purification.

Step 2: Selective Dechlorination to 2-Chloro-5-alkylpyrimidine

-

Reaction Setup: In a round-bottom flask, suspend the crude 2,4-dichloro-5-alkylpyrimidine (1.0 eq) and activated zinc dust (3.0 eq) in a solvent system such as water or a mixture of tetrahydrofuran (THF) and acetic acid.

-

Reaction: Heat the suspension to reflux for 3-18 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the excess zinc and other solids.

-

Extraction: If the reaction was performed in water, extract the filtrate with an organic solvent. If a THF/acetic acid mixture was used, neutralize the acid with a saturated sodium bicarbonate solution before extraction.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure 2-chloro-5-alkylpyrimidine.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a 2-chloro-5-alkylpyrimidine.

Caption: Workflow for synthesis and purification.

Potential Applications in Drug Discovery

The 2-chloropyrimidine moiety is a versatile building block in medicinal chemistry. The chlorine atom at the 2-position is a key functional group that allows for the introduction of various substituents through nucleophilic substitution, enabling the synthesis of diverse compound libraries for drug screening.

Derivatives of 2-chloropyrimidines have been investigated for a range of biological activities:

-

Kinase Inhibitors: The pyrimidine core is prevalent in many kinase inhibitors used in oncology. For instance, N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide is a potent ALK/EGFR dual kinase inhibitor for non-small-cell lung cancer.[7]

-

Anticancer Agents: Pyrimidine derivatives have shown cytotoxic activities against various cancer cell lines.[8]

-

Antimicrobial and Antiviral Agents: The pyrimidine nucleus is a component of several antimicrobial and antiviral drugs.

-

Agrochemicals: 2-chloro-5-substituted pyridines, which are structurally related to pyrimidines, are important intermediates in the synthesis of herbicides and insecticides.[9]

The long decyl chain of this compound would significantly increase its lipophilicity. This property could be exploited in the design of molecules that need to cross cell membranes or interact with hydrophobic pockets in target proteins. It could also be a key component in the development of proteolysis-targeting chimeras (PROTACs) or other novel therapeutic modalities.

Conclusion

While specific historical and discovery data for this compound are not extensively documented, its synthesis can be confidently approached using established methodologies for 2-chloro-5-alkylpyrimidines. The compound's structural features, namely the reactive 2-chloro group and the lipophilic 5-decyl chain, make it a promising intermediate for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-5-N-DECYLPYRIMIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 170434-06-7|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Chloro-5-pentylpyrimidine | C9H13ClN2 | CID 16756526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]

- 7. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

theoretical studies of 2-Chloro-5-decylpyrimidine

An In-Depth Technical Guide to the Theoretical Study of 2-Chloro-5-decylpyrimidine

Disclaimer: As of late 2025, dedicated theoretical and computational studies on this compound are not extensively available in peer-reviewed literature. This guide, therefore, serves as a comprehensive, exemplary framework detailing the standard methodologies and expected outcomes for such a study. It is designed for researchers, scientists, and drug development professionals interested in the computational analysis of novel pyrimidine derivatives.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. The presence of a chloro group at the 2-position and a long alkyl (decyl) chain at the 5-position suggests potential for unique physicochemical properties and biological interactions, possibly as an inhibitor or a molecular probe. Theoretical studies, employing quantum chemical calculations, are indispensable for elucidating the structural, electronic, and spectroscopic properties of such novel molecules. This guide outlines the standard computational protocols and expected data from a comprehensive theoretical investigation of this compound.

Computational Methodology (Experimental Protocols)

The following section details the typical computational methods employed for the theoretical characterization of a molecule like this compound.

2.1 Geometry Optimization and Vibrational Frequency Analysis The initial molecular structure of this compound would be constructed using a molecular modeling program. A full geometry optimization is then performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.

-

Software: Gaussian 16, ORCA, or similar quantum chemistry package.

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p), a Pople-style basis set that includes diffuse functions (++) and polarization functions (d,p) to accurately describe electron distribution and bonding.

-

Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effect of a solvent (e.g., water, DMSO) on the molecular geometry and properties.

-

Verification: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

2.2 Electronic Properties Analysis Using the optimized geometry, a range of electronic properties are calculated to understand the molecule's reactivity and interaction potential.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting non-covalent interactions with biological targets.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects, providing insight into the stability of the molecular structure.

Predicted Molecular Properties

The following tables summarize the hypothetical, yet representative, quantitative data expected from the computational analysis of this compound.

Table 1: Predicted Geometrical Parameters (Optimized at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C2-Cl | 1.75 Å |

| C5-C(decyl) | 1.51 Å | |

| N1-C2 | 1.33 Å | |

| C4-C5 | 1.39 Å | |

| Bond Angles | N1-C2-N3 | 127.5° |

| C4-C5-C6 | 116.0° |

| Dihedral Angle | C4-C5-C(decyl)-C(decyl) | ~178° |

Table 2: Predicted Electronic and Thermodynamic Properties

| Property | Predicted Value | Unit |

|---|---|---|

| Energy of HOMO | -6.85 | eV |

| Energy of LUMO | -0.92 | eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.93 | eV |

| Dipole Moment | 3.15 | Debye |

| Total Energy | -1180.56 | Hartrees |

| Gibbs Free Energy | -1180.62 | Hartrees |

Visualizations of Theoretical Workflows and Molecular Properties

Visual diagrams are essential for conceptualizing the workflow of a theoretical study and the relationships between different calculated properties. The following diagrams are generated using the Graphviz DOT language.

Caption: Workflow for a theoretical study of this compound.

Caption: Relationship between Frontier Molecular Orbitals and chemical properties.

Conclusion and Future Directions

This guide presents a standardized theoretical framework for the investigation of this compound. The hypothetical data derived from DFT calculations provide foundational insights into its molecular structure, stability, and electronic characteristics. The low HOMO-LUMO energy gap suggests a molecule with potential for significant chemical reactivity. Furthermore, the calculated MEP would be invaluable in predicting its interaction with biological macromolecules, guiding future experimental studies.

Future work should focus on performing these calculations and expanding them to include molecular docking studies against relevant biological targets, molecular dynamics simulations to understand its behavior in a physiological environment, and Quantitative Structure-Activity Relationship (QSAR) studies if a series of analogous compounds are synthesized. These computational efforts will be crucial in accelerating the drug discovery and development process for this and related pyrimidine derivatives.

An In-depth Technical Guide to 2-Chloro-5-decylpyrimidine (CAS: 170434-06-7) and its Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity and detailed experimental protocols for 2-Chloro-5-decylpyrimidine is limited. This guide provides a comprehensive overview of its known properties and contextualizes its potential applications based on the well-established role of the 2-chloropyrimidine scaffold in medicinal chemistry.

Core Compound Properties

This compound is a substituted pyrimidine with a decyl chain at the 5-position and a chlorine atom at the 2-position. The presence of the reactive chlorine atom makes it a potentially valuable intermediate for the synthesis of more complex molecules.[1]

Physicochemical and Safety Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 170434-06-7 | [2][3] |

| Molecular Formula | C₁₄H₂₃ClN₂ | [2][3] |

| Molecular Weight | 254.8 g/mol | [2][3] |

| Predicted Boiling Point | 368.8 ± 11.0 °C | [2] |

| Predicted Density | 1.008 ± 0.06 g/cm³ | [2] |

| Predicted pKa | -1.05 ± 0.22 | [2] |

| Storage Temperature | 2-8°C | [2][3] |

Table 2: Safety Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Note: This information is based on supplier safety data sheets and may not be exhaustive.[4][5][6]

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound

A plausible synthetic route could involve the condensation of a β-keto ester with urea or a related amidine to form the pyrimidine ring, followed by chlorination. A more direct approach, and one commonly used for similar structures, involves the modification of a pre-existing pyrimidine ring. For instance, starting from 2,4-dichloro-5-alkylpyrimidine and selectively removing the 4-chloro group.[7]

Hypothetical Experimental Protocol:

-

Reaction Setup: To a solution of 2,4-dichloro-5-decylpyrimidine (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and a miscible organic solvent, add a reducing agent like zinc dust (2.0-3.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the selective dechlorination at the 4-position. The progress of the reaction should be monitored by Thin Layer Chromatography (TCC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the excess zinc. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is redissolved in an organic solvent like dichloromethane or ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, can be further purified by column chromatography on silica gel.

Below is a Graphviz diagram illustrating this hypothetical experimental workflow.

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Applications in Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[10][11][12][13][14] The 2-chloropyrimidine moiety, in particular, serves as a versatile synthetic handle for introducing various functional groups through nucleophilic aromatic substitution, allowing for the exploration of a vast chemical space.[1][15]

The long decyl chain in this compound significantly increases its lipophilicity. This property can be advantageous for targeting biological membranes or the hydrophobic pockets of proteins. Potential areas of investigation for this compound and its derivatives could include:

-

Kinase Inhibitors: Many kinase inhibitors feature a pyrimidine core that mimics the adenine of ATP. The 2-position can be functionalized with various amine-containing groups to generate potent and selective inhibitors.[15]

-

Antimicrobial Agents: The increased lipophilicity might enhance the ability of the molecule to penetrate bacterial cell walls, making it a candidate for the development of new antibiotics.

-

Antiviral Therapeutics: Nucleoside analogs containing pyrimidine bases are a major class of antiviral drugs. While not a nucleoside itself, this compound could serve as a starting point for non-nucleoside inhibitors of viral enzymes.

Conceptual Signaling Pathway

Given the prevalence of pyrimidine-based molecules as kinase inhibitors, a conceptual signaling pathway that could be targeted is the receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.

The diagram below illustrates a simplified, conceptual RTK signaling pathway that could be a target for novel pyrimidine-based inhibitors.

References

- 1. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 2. 2-CHLORO-5-N-DECYLPYRIMIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 170434-06-7|this compound|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 12. mdpi.com [mdpi.com]

- 13. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. View of A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 15. benchchem.com [benchchem.com]

The Diverse Biological Activities of Substituted Pyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, integral to the structure of nucleobases in DNA and RNA. This inherent biological relevance has established substituted pyrimidines as a "privileged scaffold" in drug discovery, leading to a vast array of therapeutic agents with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of substituted pyrimidines, with a focus on their anticancer, antiviral, antimicrobial, and kinase inhibitory properties. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Anticancer Activity of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of modern oncology, with numerous derivatives demonstrating potent cytotoxic and antiproliferative effects against a multitude of cancer cell lines.[1][2][3] Their mechanisms of action are diverse, frequently involving the inhibition of critical enzymes and signaling pathways essential for cancer cell proliferation and survival.[1]

A prominent class of anticancer pyrimidines are kinase inhibitors, which target the enzymatic activity of protein kinases that are often dysregulated in cancer.[1] For instance, certain pyrimidine derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), key components of signaling pathways that drive tumor growth.[4][5] Additionally, compounds like 5-fluorouracil, a pyrimidine analog, are well-established chemotherapeutic agents.[1]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted pyrimidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented to facilitate comparison.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/EC50 in µM) | Reference |

| Aminopyrimidine derivative 2a | Various | 5-8 (48h treatment) | [6] |

| Aminopyrimidine derivative 1b | CAL27 | <20 (48h treatment) | [6] |

| Pyrimidine derivative 2a | Pin1 Inhibition | <3 | [7] |

| Pyrimidine derivative 2f | Pin1 Inhibition | <3 | [7] |

| Pyrimidine derivative 2h | Pin1 Inhibition | <3 | [7] |

| Pyrimidine derivative 2l | Pin1 Inhibition | <3 | [7] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Leukemia CCRF-CEM | Negative Growth % (-51.41) | [9] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Leukemia HL-60(TB) | Negative Growth % (-41.20) | [9] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Leukemia MOLT-4 | Negative Growth % (-27.71) | [9] |

| Pyrimidine-5-carbonitrile derivatives (11a, 11b, 12b, 15b, 16a) | HCT-116, HepG-2, MCF-7, A549 | More potent than erlotinib | [10] |

| Pyrimidine-pyrazine-oxazole derivative 15 | MCF-7, HepG2, A549 | 2.74, 4.92, 1.96 | [11] |

| Pyrimidine-pyrazine-oxazole derivative 14 | MCF-7, HepG2, A549 | 3.01, 5.88, 2.81 | [11] |

| Pyrimido[4,5-d]pyrimidine derivative 7f | HCT116 (Colon) | 1.8 | [12] |

| Pyrimido[4,5-d]pyrimidine derivative 7f | SW620 (Colon) | 1.9 | [12] |

| Pyrimido[4,5-d]pyrimidine derivative 7f | A549 (Lung) | 2.0 | [12] |

| Pyrimido[4,5-d]pyrimidine derivative 7f | SK-BR-3 (Breast) | 1.7 | [12] |

Antiviral Activity of Substituted Pyrimidines

The structural similarity of pyrimidines to the nucleobases found in viral genetic material makes them prime candidates for the development of antiviral agents.[8] Many substituted pyrimidines exert their antiviral effects by interfering with viral replication and other essential processes.[13] Their broad-spectrum activity has been demonstrated against a variety of DNA and RNA viruses, including influenza viruses, herpes simplex virus, and human coronaviruses.[12][13][14]

Quantitative Data: Antiviral Activity

The following table presents the antiviral efficacy of selected substituted pyrimidine derivatives, with EC50 values indicating the concentration required to inhibit viral activity by 50%.

| Compound/Derivative Class | Virus | Cell Line | Activity (EC50 in µM) | Reference |

| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B | - | 0.01 - 0.1 | [14] |

| Pyrimido[4,5-d]pyrimidine 7a | HCoV-229E | HEL | 1.5 | [12] |

| Pyrimido[4,5-d]pyrimidine 7b | HCoV-229E | HEL | 2.6 | [12] |

| Pyrimido[4,5-d]pyrimidine 7f | HCoV-229E | HEL | 5.3 | [12] |

| Pyrimido[4,5-d]pyrimidine 7a | HCoV-OC43 | HeLa | 1.6 | [12] |

| Pyrimido[4,5-d]pyrimidine 7b | HCoV-OC43 | HeLa | 2.0 | [12] |

| Pyrimido[4,5-d]pyrimidine 7f | HCoV-OC43 | HeLa | 2.3 | [12] |

Antimicrobial Activity of Substituted Pyrimidines

Substituted pyrimidines have long been recognized for their potent antibacterial and antifungal properties.[8][15][16] Their mechanism of action often involves the inhibition of essential microbial enzymes or interference with the synthesis of vital cellular components.[17] The versatility of the pyrimidine scaffold allows for the development of agents active against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[15][18][19]

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial potency. The table below summarizes the MIC values for several substituted pyrimidine derivatives against various microorganisms.

| Compound/Derivative Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| Thiophenyl-pyrimidine derivative | MRSA | Lower than vancomycin and methicillin | [17] |

| Thiophenyl-pyrimidine derivative | VREs | Lower than vancomycin and methicillin | [17] |

| m-Bromo substituted amino-pyrimidine (Compound 4) | E. coli | Most potent in series | [18] |

| 2,4-dichloro substituted amino-pyrimidine (Compound 5) | E. coli | Active | [18] |

| p-chloro substituted amino-pyrimidine (Compound 6) | E. coli | Active | [18] |

| Pyrimidinopyrazoles and Pyrimidinotriazoles | S. aureus, B. subtilis | Moderate activity | [15] |

| Pyrimidinopyrazoles and Pyrimidinotriazoles | C. albicans, A. niger | Significant activity | [15] |

Kinase Inhibitory Activity of Substituted Pyrimidines

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer. Substituted pyrimidines have emerged as a highly successful scaffold for the design of potent and selective kinase inhibitors.[20][21] Their ability to mimic the adenine ring of ATP allows them to bind to the ATP-binding site of kinases, thereby blocking their catalytic activity.[21]

Quantitative Data: Kinase Inhibitory Activity

The following table provides IC50 values for selected substituted pyrimidines against various protein kinases.

| Compound/Derivative Class | Kinase Target | Activity (IC50 in µM) | Reference |

| Phenylpyrazolopyrimidine 6 | Src kinase | 21.7 | [20] |

| Phenylpyrazolopyrimidine 4 | Src kinase | 24.7 | [20] |

| Phenylpyrazolopyrimidine 10 | c-Src | 60.4 | [20] |

| Phenylpyrazolopyrimidine 10 | Btk | 90.5 | [20] |

| Phenylpyrazolopyrimidine 10 | Lck | 110 | [20] |

| 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidines | EGFR | 0.0005 - 0.01 | [5] |

| Trisubstituted morpholinopyrimidines | PI3K | 1.5–3 times more potent than ZSTK474 | [4] |

| Pyrimidine derivative 1 | CAMKIV | 39 (on human hepatoma cell line) | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activity of substituted pyrimidines.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[23]

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyrimidine compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[23]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[23]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.[23]

-

Incubation: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization of the formazan crystals.[23]

-

Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[23]

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Principle: This assay measures the reduction in the number of viral plaques, which are localized areas of cell death, in a cell monolayer in the presence of an antiviral agent. The concentration of the compound that reduces the number of plaques by 50% is the IC50.

Procedure:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 12-well or 24-well plates.

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Infection: Infect the cell monolayers with a known concentration of the virus for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the substituted pyrimidine compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques develop.

-

Fixation and Staining: Fix the cells with a fixative solution (e.g., 4% formaldehyde) and then stain with a dye such as crystal violet.

-

Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus control (no compound).

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[24]

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the substituted pyrimidine compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[15]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for understanding the mechanisms of action and the methods used to study substituted pyrimidines. The following diagrams are rendered using the DOT language for Graphviz.

Signaling Pathway Diagrams

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of substituted pyrimidines.

Caption: The EGFR signaling cascade and its inhibition by substituted pyrimidine derivatives.

Caption: Overview of the BMP2/SMAD1 signaling pathway modulated by certain pyrimidine compounds.

Experimental Workflow Diagrams

Caption: Step-by-step workflow for the MTT cell viability assay.

Caption: Workflow for the plaque reduction assay to determine antiviral activity.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. protocols.io [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Activation of the BMP2-SMAD1-CGRP pathway in dorsal root ganglia contributes to bone cancer pain in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. atcc.org [atcc.org]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

An In-depth Technical Guide to the Reactivity of the Pyrimidine Ring

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Pyrimidine Reactivity

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement of heteroatoms profoundly influences the ring's electronic properties and, consequently, its chemical reactivity. As a π-deficient system, the electron density of the pyrimidine ring is significantly reduced compared to benzene, a result of the electron-withdrawing nature of the nitrogen atoms.[1] This inherent electronic characteristic makes the pyrimidine ring generally resistant to electrophilic attack and susceptible to nucleophilic substitution.

The basicity of pyrimidine is also notably lower than that of pyridine, with a pKa value of 1.23 for the protonated form, compared to 5.30 for pyridine.[2] This reduced basicity is a direct consequence of the inductive effect of the second nitrogen atom, which further deactivates the ring towards electrophiles.

The positions on the pyrimidine ring exhibit distinct electronic characteristics. The C2, C4, and C6 positions are the most electron-deficient, making them the primary sites for nucleophilic attack.[1] Conversely, the C5 position is the most electron-rich and is, therefore, the preferred site for electrophilic substitution, particularly when the ring is activated by electron-donating substituents.[1]

Electrophilic Substitution Reactions

Electrophilic aromatic substitution on an unsubstituted pyrimidine ring is generally a challenging transformation due to the ring's π-deficient nature.[1] However, the presence of electron-donating groups (EDGs) such as amino (-NH2) or hydroxyl (-OH) groups at the C2, C4, or C6 positions can activate the ring sufficiently to allow for electrophilic substitution to occur, primarily at the C5 position.[3]

Nitration

The nitration of pyrimidines typically requires activating groups on the ring. For instance, pyrimidin-2(1H)-one and uracil (pyrimidin-2(1H),4(3H)-dione) undergo nitration in sulfuric acid.[4]

Halogenation

Halogenation of pyrimidines also generally requires the presence of activating groups. The reaction can be achieved using various halogenating agents. For example, the bromination of 4-hydroxypyrimidine can be carried out, and pyrazolo[1,5-a]pyrimidines can be halogenated at the C3 position using potassium halides in the presence of an oxidizing agent.[5]

Table 1: Quantitative Data on Halogenation of Substituted Pyrimidines

| Substrate | Halogenating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KI / PIDA | H₂O | 25-27 | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 87 | [5] |

| 2-Methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | KI / PIDA | H₂O | 25-27 | 3-Iodo-2-methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | 95 | [5] |

| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KBr / PIDA | H₂O | 25-27 | 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 85 | [5] |

| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KCl / PIDA | MeOH | 25-27 | 3-Chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 86 | [5] |

| 2,3,5-Tri-O-acetyluridine | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) / TMSOTf | CH₂Cl₂ | 25 | 5-Bromo-2,3,5-tri-O-acetyluridine | 94 | [6] |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic and synthetically useful reaction of the pyrimidine ring, especially when a good leaving group, such as a halogen, is present at the electron-deficient C2, C4, or C6 positions.[1]

Substitution on Halopyrimidines

Halogen atoms at the C2, C4, and C6 positions of the pyrimidine ring are readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. The reactivity of halopyrimidines towards nucleophilic substitution is significantly higher than that of their corresponding halobenzene analogues.

Table 2: Quantitative Data on Nucleophilic Substitution of 2-Chloropyrimidine

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) | Reference |

| OH⁻ | 100% EtOH | 50 | 96.4 x 10⁻⁴ | [7] |

| OH⁻ | 30% aq. EtOH | 40 | 7.7 x 10⁻⁴ | [7] |

| Dimethylamine | - | - | - | [7] |

| Piperidine | - | - | - | [7] |

| Methylamine | - | - | - | [7] |

| Diethylamine | - | - | - | [7] |

Note: Specific rate constants for all amines were not provided in a single table in the source material, but the order of reactivity was given as OH⁻ > dimethylamine > piperidine > methylamine > diethylamine.

Chichibabin Reaction

The Chichibabin reaction involves the amination of azaheterocycles, like pyrimidine, using sodium amide (NaNH₂) or potassium amide (KNH₂).[8] This reaction introduces an amino group, typically at the C2 position. While the reaction is well-known for pyridine, it is also applicable to pyrimidines, although yields can be variable and depend on reaction conditions.[8]

Reactions of Pyrimidine Substituents

Substituents on the pyrimidine ring can undergo a variety of chemical transformations, which are crucial for the synthesis of diverse pyrimidine derivatives.

Rearrangement Reactions

Dimroth Rearrangement

The Dimroth rearrangement is an isomerization reaction observed in many nitrogen-containing heterocycles, including certain pyrimidine derivatives.[9] This rearrangement typically involves the opening of the heterocyclic ring followed by rotation and re-closure, leading to the transposition of endocyclic and exocyclic nitrogen atoms.[9]

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, can react with the pyrimidine ring, although the outcomes can be complex. Reactions with Grignard reagents can lead to the formation of 4-alkyl- or 4-arylpyrimidines after an aromatization step.[1] The presence of a nitrile substituent can lead to unusual reaction pathways, including the formation of dihydropyrimidines.[10] Organolithium reagents can be used for the regioselective synthesis of pyrimidine derivatives.[11]

Spectroscopic Properties

The structural elucidation of pyrimidine derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Comparative ¹H and ¹³C NMR Spectral Data of Pyrimidine and its Derivatives

| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| Pyrimidine | 2 | 9.16 | 158.8 | [12][13] |

| 4, 6 | 8.70 | 157.1 | [12][13] | |

| 5 | 7.32 | 121.1 | [12][13] | |

| 2-Aminopyrimidine | 2 | - | 163.5 | - |

| 4, 6 | 8.25 | 158.8 | - | |

| 5 | 6.55 | 110.1 | - | |

| 4-Aminopyrimidine | 2 | 8.55 | 155.9 | - |

| 4 | - | 164.5 | - | |

| 5 | 6.45 | 105.7 | - | |

| 6 | 8.10 | 158.3 | - |

Experimental Protocols

General Experimental Protocol for Nucleophilic Substitution on 4-Chloropyrimidines

This protocol describes a general procedure for the reaction of 4-chloropyrimidines with amine nucleophiles.

Materials:

-

4-Chloropyrimidine derivative (1.0 equiv.)

-

Amine nucleophile (1.1-1.5 equiv.)

-

Base (e.g., K₂CO₃, Et₃N, DIPEA) (1.5-2.0 equiv.)

-

Solvent (e.g., DMF, Acetonitrile, Ethanol)

Procedure:

-

To a solution of the 4-chloropyrimidine derivative in the chosen solvent, add the amine nucleophile and the base.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, filter the mixture. Otherwise, proceed to the work-up.

-

For the work-up, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-aminopyrimidine derivative.[13]

Experimental Protocol for Bromination of a Pyrimidine Derivative

This protocol is based on the bromination of 1,6-naphthyridine hydrochloride, a related nitrogen-containing heterocycle, and can be adapted for activated pyrimidines.

Materials:

-

Pyrimidine derivative hydrochloride (1.0 equiv.)

-

Nitrobenzene (solvent)

-

Bromine (1.1 equiv.)

-

Benzene

-

Aqueous base (e.g., NaOH)

Procedure:

-

Suspend the pyrimidine derivative hydrochloride in nitrobenzene in a reaction flask equipped with a stirrer and a dropping funnel.

-

Heat the mixture to the desired reaction temperature (e.g., 180 °C).

-

Add bromine dropwise to the heated mixture over a period of approximately 50 minutes.

-

After the addition is complete, continue to heat and stir the reaction mixture for an additional 3.5 hours.

-

Cool the reaction mixture to about 90 °C and add benzene.

-

Continue cooling, which should induce the precipitation of the product as a solid.

-

Filter the solid product and wash it with ether and benzene.

-

The solid can be further purified by suspending it in water, making the solution basic, and then filtering the purified product.[10]

Experimental Protocol for the Chichibabin Reaction on Pyridine (Adaptable for Pyrimidine)

This protocol describes the amination of pyridine and can serve as a starting point for the amination of pyrimidine.

Materials:

-

Pyridine (1.0 equiv.)

-

Sodium amide (NaNH₂)

-

Inert solvent (e.g., toluene, xylene)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen), add the inert solvent.

-

Add sodium amide to the solvent.

-

Heat the mixture to boiling.

-

Slowly add pyridine to the boiling suspension of sodium amide.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent.

-

Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the 2-aminopyridine by distillation or recrystallization.[8]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: A general experimental workflow for the synthesis of pyrimidine derivatives.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. Kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXII. The nitration of pyrimidinones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]